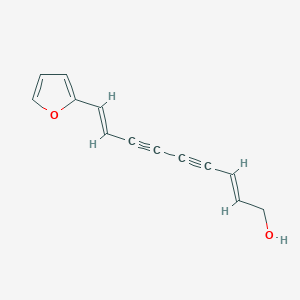
(2E,8E)-9-(Furan-2-yl)nona-2,8-dien-4,6-diyn-1-ol
Overview
Description
(2E,8E)-9-(Furan-2-yl)nona-2,8-dien-4,6-diyn-1-ol, also known as FDN, is a polyene compound that has been studied for its potential applications in the field of science. FDN has been found to possess a wide range of properties, such as anti-inflammatory, anti-cancer, anti-microbial, and anti-oxidant activities. The compound is also known to possess multiple biological activities, including the ability to inhibit the growth of certain bacteria and fungi. FDN is a promising compound that has been studied extensively in recent years due to its potential applications in the medical and scientific fields.
Scientific Research Applications
Anti-Inflammatory Properties
Atractylodinol, along with other atractylenolides, has been found to exhibit anti-inflammatory properties . The TLR4/NF-κB, PI3K/Akt, and MAPK signaling pathways primarily mediate the anti-inflammatory effects of these compounds .
Anti-Cancer Effects
Atractylodinol and other atractylenolides have demonstrated anti-cancer activity . The anti-cancer activity of the three atractylenolides can be attributed to their influence on the JAK2/STAT3 signaling pathway .
Organ-Protective Effects
Atractylodinol has been found to protect multiple organs by modulating oxidative stress, attenuating the inflammatory response, activating anti-apoptotic signaling pathways, and inhibiting cell apoptosis . These protective effects extend to the heart, liver, lung, kidney, stomach, intestine, and nervous system .
Neuroprotective Effects
Atractylodinol has been found to have neuroprotective effects . This makes it a potential candidate for the treatment of neurodegenerative diseases.
Immunomodulation
Atractylodinol has been found to have immunomodulatory effects . This makes it a potential candidate for the treatment of immune-related diseases.
Quality Assessment Indicator
The contents of atractylodinol have been studied as indicators in the species classification and quality assessment of Atractylodes macrocephala .
Anti-Gastric Effects
Atractylodinol has been found to have anti-gastric effects . This makes it a potential candidate for the treatment of gastric diseases.
Antiviral Effects
Atractylodinol has been found to have antiviral effects . This makes it a potential candidate for the treatment of viral diseases.
Mechanism of Action
Target of Action
Atractylodinol primarily targets the JAK2/STAT3 signaling pathway . This pathway plays a crucial role in cell proliferation, differentiation, and apoptosis, making it a significant target for anti-cancer therapies . Atractylodinol also targets Vimentin (VIM) , a protein that plays key roles in tissue regeneration and wound healing .
Biochemical Pathways
The primary biochemical pathways affected by Atractylodinol are the JAK2/STAT3, TLR4/NF-κB, PI3K/Akt, and MAPK signaling pathways . These pathways are crucial for mediating the anti-inflammatory effects of Atractylodinol . By modulating these pathways, Atractylodinol can protect multiple organs by modulating oxidative stress, attenuating the inflammatory response, activating anti-apoptotic signaling pathways, and inhibiting cell apoptosis .
Pharmacokinetics
Due to the inhibitory effects of atractylodinol on metabolic enzymes, it is necessary to pay attention to the possible side effects of combining atractylodinol with other drugs .
Result of Action
Atractylodinol exhibits a diverse array of pharmacological properties, including anti-inflammatory, anti-cancer, and organ-protective effects . It can protect multiple organs by modulating oxidative stress, attenuating the inflammatory response, activating anti-apoptotic signaling pathways, and inhibiting cell apoptosis . These protective effects extend to the heart, liver, lung, kidney, stomach, intestine, and nervous system .
properties
IUPAC Name |
(2E,8E)-9-(furan-2-yl)nona-2,8-dien-4,6-diyn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2/c14-11-7-5-3-1-2-4-6-9-13-10-8-12-15-13/h5-10,12,14H,11H2/b7-5+,9-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPWHLNBWBPJJJN-PDTNFJSOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC#CC#CC=CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C#CC#C/C=C/CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50434134 | |
| Record name | (2E,8E)-9-(Furan-2-yl)nona-2,8-dien-4,6-diyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50434134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61642-89-5 | |
| Record name | (2E,8E)-9-(Furan-2-yl)nona-2,8-dien-4,6-diyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50434134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



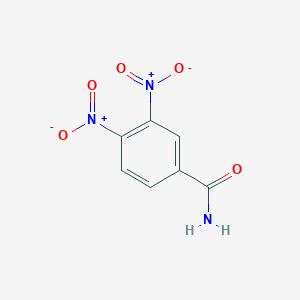

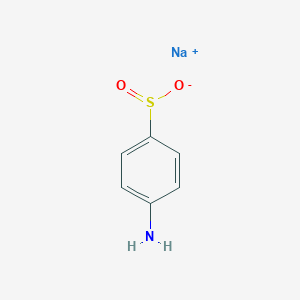
![N-[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide](/img/structure/B149738.png)
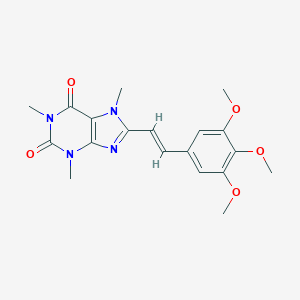
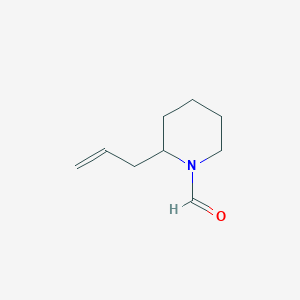
![N-(6-Chloro-9H-pyrido[3,4-b]indol-8-yl)-3-pyridinecarboxamide dihydrochloride](/img/structure/B149754.png)
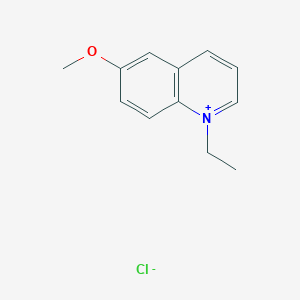



![3-[2-[(1S,2R,4S,4Ar,8aR)-4-hydroxy-5-(hydroxymethyl)-1,2,4a-trimethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-2-hydroxy-2H-furan-5-one](/img/structure/B149783.png)

